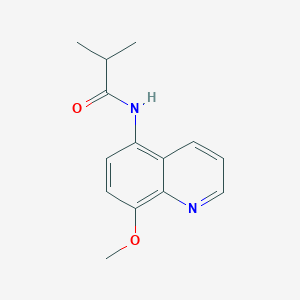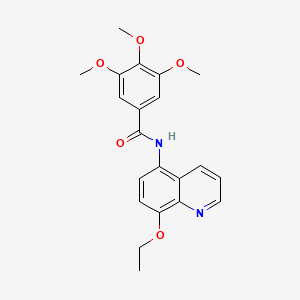![molecular formula C21H25ClN2O2 B11335721 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The compound features a piperidine ring, a chlorophenyl group, and a methoxybenzamide moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(2-Chlorphenyl)-2-(Piperidin-1-yl)ethyl]-3-Methoxybenzamid umfasst in der Regel die folgenden Schritte:
Bildung des Piperidinderivats: Der Piperidinring wird durch Cyclisierungsreaktionen mit geeigneten Vorläufern synthetisiert.
Anlagerung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch nucleophile Substitutionsreaktionen eingeführt.
Bildung der Methoxybenzamid-Einheit: Die Methoxybenzamidgruppe wird durch Amidbindungsbildungsreaktionen synthetisiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren, um die Reaktionsraten zu erhöhen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(2-Chlorphenyl)-2-(Piperidin-1-yl)ethyl]-3-Methoxybenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nucleophile und elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Oxide liefern, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chlorphenyl)-2-(Piperidin-1-yl)ethyl]-3-Methoxybenzamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(2-Chlorphenyl)-2-(Piperidin-1-yl)ethyl]-3-Methoxybenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung bindet bekanntermaßen an Dopaminrezeptoren, insbesondere den D4-Rezeptor, der eine Rolle bei der Modulation der Neurotransmission spielt. Diese Wechselwirkung kann verschiedene physiologische Prozesse beeinflussen, darunter die Stimmungsregulation und die kognitive Funktion.
Wirkmechanismus
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors, particularly the D4 receptor, which plays a role in modulating neurotransmission. This interaction can influence various physiological processes, including mood regulation and cognitive function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(4-(4-Chlorphenyl)piperazin-1-yl)ethyl]-3-Methoxybenzamid: Eine ähnliche Verbindung mit einem Piperazinring anstelle eines Piperidinrings.
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide: Verbindungen mit einer Benzothiazoleinheit.
Einzigartigkeit
N-[2-(2-Chlorphenyl)-2-(Piperidin-1-yl)ethyl]-3-Methoxybenzamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere biologische Aktivitäten und chemische Reaktivität verleihen. Seine Fähigkeit, selektiv an Dopaminrezeptoren zu binden, macht es zu einer wertvollen Verbindung für die neurologische Forschung.
Eigenschaften
Molekularformel |
C21H25ClN2O2 |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-17-9-7-8-16(14-17)21(25)23-15-20(24-12-5-2-6-13-24)18-10-3-4-11-19(18)22/h3-4,7-11,14,20H,2,5-6,12-13,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
AAMADYVSJXFBKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoate](/img/structure/B11335638.png)
![N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11335645.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11335656.png)
![2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11335664.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335681.png)

![ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11335689.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)



